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Compound of Interest

Compound Name: Aureobasidin |

Cat. No.: B15181467

This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and detailed experimental protocols for researchers, scientists, and drug development
professionals investigating mechanisms of Aureobasidin A (AbA) resistance in fungal isolates.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of Aureobasidin A?

Al: Aureobasidin A is a cyclic depsipeptide antifungal agent that inhibits the enzyme inositol
phosphorylceramide (IPC) synthase.[1][2] This enzyme is essential for the biosynthesis of
sphingolipids, which are critical components of the fungal cell membrane.[3] By inhibiting IPC
synthase, Aureobasidin A disrupts cell membrane integrity, leading to cell death.[3] The gene
encoding IPC synthase is primarily known as AURL in yeast.[1]

Q2: What are the known mechanisms of resistance to Aureobasidin A in fungi?
A2: The primary mechanisms of resistance to Aureobasidin A include:

o Target site mutations: Point mutations in the AUR1 gene (or its homologs in other fungi) can
alter the structure of IPC synthase, reducing its affinity for Aureobasidin A.[1][4]

e Aneuploidy: The presence of an abnormal number of chromosomes, specifically trisomy of
chromosome 1 in Candida albicans, has been shown to confer resistance.[5] This can lead
to the upregulation of genes that contribute to resistance.[5]
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o Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC)
transporters may lead to the efflux of Aureobasidin A from the fungal cell, reducing its
intracellular concentration.

Q3: What is a typical Minimum Inhibitory Concentration (MIC) for Aureobasidin A against
susceptible fungal isolates?

A3: The MIC for Aureobasidin A can vary depending on the fungal species and specific isolate.
However, for susceptible planktonic Candida species, the MIC50 and MIC90 have been
reported to be 1 pg/ml.[6] It is important to note that biofilms often exhibit higher resistance,
with MICs being significantly elevated.[6]

Q4: Can resistance to Aureobasidin A confer cross-resistance to other antifungal drugs?

A4: Yes, aneuploidy-mediated resistance to Aureobasidin A in Candida albicans has been
associated with altered susceptibility to other antifungal drugs, such as caspofungin and 5-
flucytosine.[5] This is due to the pleiotropic effects of changes in chromosome copy number.

Troubleshooting Guides

This section provides solutions to common issues encountered during the investigation of
Aureobasidin A resistance.
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Problem

Possible Cause(s)

Recommended Solution(s)

High variability in MIC results

Inconsistent inoculum
preparation. Improper drug
dilution series. Contamination

of cultures.

Ensure a standardized
inoculum is prepared for each
experiment using a
spectrophotometer or
hemocytometer. Prepare fresh
drug dilutions for each
experiment and verify the
concentration of the stock
solution. Use aseptic
technigues and regularly check
for contamination by plating on

appropriate media.

Failure to obtain resistant

mutants

Insufficient concentration of
mutagen or inadequate
exposure time. The selective
concentration of Aureobasidin
A'is too high. Spontaneous

mutation rate is very low.

Optimize the concentration of
the mutagen (e.g., EMS, NTG)
or the duration of UV exposure
to achieve a kill rate of 90-
99%. Use a selective
concentration of Aureobasidin
Athat is 2-4 times the MIC of
the parental strain. Increase
the number of cells plated on
the selective medium to
increase the probability of
isolating a spontaneous

mutant.

No amplification or weak signal
in gPCR for gene expression

analysis

Poor RNA quality or quantity.
Inefficient primer design.

Presence of PCR inhibitors.

Use a robust RNA extraction
method and verify RNA
integrity and concentration
using a spectrophotometer and
gel electrophoresis. Design
and validate primers for
specificity and efficiency using
a standard curve. Purify RNA
samples to remove any

potential PCR inhibitors carried
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over from the extraction

process.

Difficulty in interpreting

aneuploidy results from gPCR

Inappropriate reference genes.

Low-level mosaicism.

Select and validate stable
reference genes that are not
located on the chromosome
being investigated for
aneuploidy. For suspected
mosaicism, consider single-cell
analysis or flow cytometry to
confirm variations in DNA

content within the population.

Quantitative Data Summary

Table 1: Aureobasidin A Minimum Inhibitory Concentrations (MICs) for Candida Species

Organism Condition MIC50 (ug/ml) MIC90 (pg/ml) Reference
Candida spp. (92 )
o Planktonic 1 1 [6]
clinical isolates)
Candida spp. (92 o
o Biofilm 8 >64 [6]
clinical isolates)
Candida albicans
(fluconazole- Planktonic Not specified Not specified [7]

resistant)

Table 2: Example of Gene Expression Changes in Aureobasidin A-Resistant Fungal Isolates

© 2025 BenchChem. All rights reserved.

4/15

Tech Support


https://pubmed.ncbi.nlm.nih.gov/22882276/
https://pubmed.ncbi.nlm.nih.gov/22882276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672136/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Fold Change in

_ Expression Method of
Gene Function ) ) Reference
(Resistant vs. Analysis
Susceptible)
Inositol
Up to 2-fold (due
phosphorylceram
AUR1 ] to gene dosage RT-gPCR [5]
ide (IPC) . _
in aneuploidy)
synthase
Phospholipid- Up to 2-fold (due
PDR16 translocating to gene dosage RT-gPCR [5]
ATPase in aneuploidy)
Variable;
Efflux Pump )
requires
Genes (e.g., Drug efflux ) RT-gPCR [8]
experimental
CDR1, MDR1)

determination

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

[9]

Materials:

96-well flat-bottom microtiter plates

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

Aureobasidin A stock solution (in DMSO or methanol)

Fungal isolate

Sterile saline or phosphate-buffered saline (PBS)
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e Spectrophotometer

¢ Incubator (35°C)
Procedure:

e Inoculum Preparation:

o From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile
saline.

o Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x
1076 cells/ml).

o Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum
concentration of 1-5 x 10”3 cells/ml.

Drug Dilution:

o Prepare a 2-fold serial dilution of Aureobasidin A in RPMI-1640 medium in the microtiter
plate. The final volume in each well should be 100 pl. The concentration range should
typically span from 0.03 to 16 pg/ml.

Inoculation:

o Add 100 pl of the prepared fungal inoculum to each well containing the drug dilution.

o Include a growth control well (inoculum without drug) and a sterility control well (medium
only).

Incubation:

o Incubate the plate at 35°C for 24-48 hours.

Reading the MIC:

o The MIC is the lowest concentration of Aureobasidin A that causes a significant inhibition
of growth (typically 250%) compared to the growth control. This can be determined visually
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or by reading the optical density at 490 nm with a microplate reader.

Generation of Aureobasidin A-Resistant Mutants

This protocol describes a general method for inducing mutations using ultraviolet (UV)
irradiation.[10][11]

Materials:

e Fungal isolate

» Sterile PBS

o Sabouraud Dextrose Agar (SDA) plates

» SDA plates containing a selective concentration of Aureobasidin A (2-4x MIC of the parental
strain)

e UV crosslinker or germicidal lamp
e Spectrophotometer or hemocytometer
Procedure:
o Cell Suspension Preparation:
o Grow the fungal isolate in liquid medium to mid-log phase.

o Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to
a concentration of approximately 1 x 1077 cells/ml.

e UV Mutagenesis:
o Pipette 10 ml of the cell suspension into a sterile petri dish (without the lid).

o Place the dish under a UV lamp and expose the cells to a predetermined dose of UV
radiation. The optimal dose should result in a 90-99% kill rate, which needs to be
determined empirically by plating serial dilutions of treated and untreated cells on non-
selective media.
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e Recovery:

o After UV exposure, keep the cell suspension in the dark for 1-2 hours to prevent
photoreactivation.

¢ Selection of Resistant Mutants:

o Plate the UV-treated cell suspension onto SDA plates containing the selective
concentration of Aureobasidin A.

o Also, plate a dilution of the untreated cells on selective plates to determine the background
spontaneous mutation frequency.

o Incubate the plates at 30°C for 3-7 days until colonies appear.
o Confirmation of Resistance:

o Isolate individual colonies from the selective plates and re-streak them on fresh selective
plates to confirm their resistant phenotype.

o Determine the MIC of the putative mutants to confirm the level of resistance.

Molecular Detection of Aneuploidy by Quantitative PCR
(qPCR)

This protocol provides a method to screen for aneuploidy of a specific chromosome.[12]

Materials:

Genomic DNA (gDNA) from the fungal isolates

Primers specific to the chromosome of interest and a stable reference chromosome

gPCR master mix (e.g., SYBR Green-based)

Real-time PCR instrument

Procedure:
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gDNA Extraction:

o Extract high-quality gDNA from the parental and resistant fungal isolates. Quantify the
gDNA using a spectrophotometer.

Primer Design:

o Design at least two primer sets for genes located on the chromosome suspected of
aneuploidy (e.g., chromosome 1 for C. albicans).

o Design primer sets for at least two reference genes located on different, stable
chromosomes.

gPCR Reaction:

o Set up qPCR reactions for each primer set with gDNA from the parental and resistant
isolates. Include a no-template control for each primer set.

o Atypical reaction includes: gPCR master mix, forward and reverse primers, and gDNA.
gPCR Program:

o Use a standard three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing
(e.g., 55-60°C for 30s), and extension (e.g., 72°C for 30s), for 40 cycles. Include a melt
curve analysis at the end.

Data Analysis:
o Use the AACt method to determine the relative copy number of the target chromosome.

o Calculate the ACt for each sample by subtracting the average Ct of the reference genes
from the average Ct of the target gene.

o Calculate the AACt by subtracting the ACt of the parental strain from the ACt of the
resistant strain.

o The relative copy number is calculated as 2"(-AACt). A value of ~1.5 suggests a trisomy.
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Analysis of Gene Expression by Reverse Transcription
gPCR (RT-gPCR)

This protocol outlines the steps to measure the expression levels of AUR1 and efflux pump
genes.[13][14]

Materials:

Total RNA from fungal isolates
» Reverse transcriptase and associated reagents for cDNA synthesis

e Primers for target genes (AURL, efflux pump genes) and reference genes (e.g., ACT1,
GAPDH)

» gPCR master mix

e Real-time PCR instrument
Procedure:

e RNA Extraction and cDNA Synthesis:

o Extract total RNA from fungal cultures grown under specific conditions (e.g., with and
without sub-inhibitory concentrations of Aureobasidin A).

o Treat the RNA with DNase | to remove any contaminating gDNA.
o Synthesize cDNA from the RNA using a reverse transcriptase Kit.
e gPCR:

o Perform gPCR as described in the aneuploidy detection protocol, using cDNA as the
template.

» Data Analysis:
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o Use the AACt method to calculate the relative expression of the target genes in the
resistant isolates compared to the parental strain, normalized to the expression of the
reference genes. The fold change in expression is calculated as 2"(-AACt).

Visualizations
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Click to download full resolution via product page

Caption: Fungal Sphingolipid Biosynthesis Pathway and the Site of Aureobasidin A Inhibition.
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Caption: Workflow for Investigating Aureobasidin A Resistance Mechanisms.
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Caption: Key Mechanisms of Fungal Resistance to Aureobasidin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

